molecular formula C22H17NO3 B3211734 2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione CAS No. 1092801-83-6

2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3211734
CAS No.: 1092801-83-6
M. Wt: 343.4 g/mol
InChI Key: CRDJJFZRUUIJTJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyloxy group and a phenyl group attached to the isoquinoline core, which imparts unique chemical and physical properties.

Scientific Research Applications

2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The exact mechanism of action for 2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione remains an area of investigation. Researchers have explored its antimycobacterial activity against Mycobacterium tuberculosis (Mtb) strains . Further studies are needed to elucidate its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.

    Phenyl Group Addition: The phenyl group can be added through Friedel-Crafts alkylation or acylation reactions using benzene or benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl alcohol, benzoyl chloride, aluminum chloride (AlCl₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-6-phenylisoquinoline-1,3(2H,4H)-dione
  • 2-(Benzyloxy)-8-phenylisoquinoline-1,3(2H,4H)-dione
  • 2-(Methoxy)-7-phenylisoquinoline-1,3(2H,4H)-dione

Uniqueness

2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione is unique due to the specific positioning of the benzyloxy and phenyl groups on the isoquinoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

7-phenyl-2-phenylmethoxy-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21-14-19-12-11-18(17-9-5-2-6-10-17)13-20(19)22(25)23(21)26-15-16-7-3-1-4-8-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDJJFZRUUIJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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